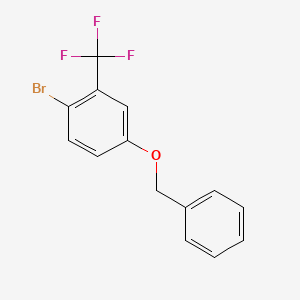

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene

描述

Chemical Identity and Nomenclature

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is systematically identified by the Chemical Abstracts Service registry number 678164-30-2. The compound possesses a molecular formula of C₁₄H₁₀BrF₃O and exhibits a molecular weight of 331.13 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as this compound.

The structural complexity of this molecule is reflected in its comprehensive chemical identifiers. The compound's Standard International Chemical Identifier string is InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2. The corresponding InChI Key, OIXYWYPMKGUGIM-UHFFFAOYSA-N, provides a unique hash-based identifier for database searches. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F.

Table 1: Fundamental Chemical Identifiers for this compound

The molecular architecture encompasses a benzene ring system bearing three distinct functional groups positioned at specific carbon atoms. The benzyloxy substituent occupies the para position relative to the bromine atom, while the trifluoromethyl group is positioned ortho to the bromine substituent. This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity profile and its potential applications in synthetic transformations.

Alternative nomenclature encountered in the literature includes 5-(benzyloxy)-2-bromobenzotrifluoride, which reflects an alternative numbering system for the aromatic ring. The compound exhibits storage stability under ambient conditions when maintained in sealed containers at room temperature in dry environments. Commercial preparations typically achieve purity levels of 95% or higher, making the compound suitable for research applications requiring high-quality starting materials.

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which represents one of the most significant advances in synthetic organic chemistry over the past century. The foundational work in organofluorine chemistry traces its origins to the pioneering efforts of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride. This early work established the fundamental principles of halogen exchange that would later become broadly utilized in fluorochemical industry for introducing fluorine atoms into organic molecules.

The historical progression toward complex trifluoromethylated aromatic compounds began with the work of Frédéric Swarts in 1898, who reported the first aromatic compound with a fluorinated side chain. Swarts discovered that benzotrichloride reacted rapidly with antimony trifluoride, leading to the progressive conversion from aromatic trichloromethyl groups to trifluoromethyl substituents. This conversion process, later achieved using hydrogen fluoride in the 1930s, formed the basis for industrial applications of trifluoromethylated aromatic compounds.

The development of aromatic fluorination methodologies received significant advancement through the work of Balz and Schiemann in 1927, who established the diazonium salt methodology for introducing fluorine atoms into aromatic systems. This reaction, subsequently improved and still utilized in contemporary fluoroaromatic compound manufacture, provided a reliable route for accessing fluorinated aromatic building blocks. The complementary approach of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, reported by Gottlieb in 1936, further expanded the synthetic toolkit available for fluoroaromatic compound preparation.

The industrial development of organofluorine chemistry experienced dramatic acceleration during World War II, particularly through the Manhattan Project, which required large-scale fluorine production for uranium separation processes. The successful isolation of uranium-235 using gaseous uranium hexafluoride in diffusion plants necessitated the development of specialized materials and handling procedures for fluorine-containing compounds. This wartime demand catalyzed significant advances in fluorine chemistry infrastructure and methodology that would subsequently benefit civilian applications.

Table 2: Historical Milestones in Organofluorine Chemistry Development

The post-war period witnessed the commercialization of organofluorine compounds by the DuPont company, including refrigerant gases and polytetrafluoroethylene plastic. These developments established the commercial viability of organofluorine chemistry and demonstrated the unique properties that fluorine substitution could impart to organic molecules. The subsequent decades saw continued refinement of synthetic methodologies, leading to increasingly sophisticated fluorinated building blocks such as this compound.

Significance in Organofluorine Chemistry

This compound occupies a significant position within the broader landscape of organofluorine chemistry due to its multifunctional nature and synthetic versatility. The compound exemplifies the sophisticated molecular architectures that have become accessible through modern synthetic methodologies, particularly those involving trifluoromethylation reactions. The presence of the trifluoromethyl group in this molecule reflects the broader importance of this functional group in contemporary chemical research and applications.

The trifluoromethyl substituent represents one of the most valuable functional groups in modern organic chemistry, particularly in pharmaceutical and agrochemical applications. The incorporation of trifluoromethyl groups into organic molecules frequently results in enhanced metabolic stability, increased lipophilicity, and modified electronic properties that can significantly impact biological activity. These properties have made trifluoromethylation one of the most actively researched areas in synthetic organic chemistry, with numerous methodologies developed for introducing this functional group into various molecular frameworks.

The development of trifluoromethylation methodologies has evolved significantly since the early work of Swarts. Modern approaches include the use of trifluoromethyltrimethylsilane, first prepared by Ingo Ruppert in 1984. The subsequent activation of this reagent by fluoride, reported by Prakash and Olah in 1989, enabled nucleophilic trifluoromethylation of carbonyl compounds. This methodology has since been widely adopted as a nucleophilic trifluoromethylating agent, demonstrating the continued evolution of synthetic approaches to trifluoromethylated compounds.

Contemporary research has expanded the scope of trifluoromethylation reactions to include palladium-catalyzed cross-coupling procedures. Recent developments have demonstrated the palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions, enabling the transformation of a wide range of substrates. These mild, copper-catalyzed cross-coupling procedures using triethylsilyl trifluoromethane and potassium fluoride have exhibited high functional group tolerance and can efficiently convert diverse substrates, including heteroaryl compounds, to their trifluoromethylated analogs.

Table 3: Key Trifluoromethylation Methodologies and Their Characteristics

The significance of compounds like this compound extends beyond their direct applications to their role as synthetic intermediates. The combination of the bromo substituent and the trifluoromethyl group provides multiple handles for further synthetic elaboration. The bromine atom can participate in various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig transformations, while the trifluoromethyl group provides unique electronic effects that can influence the reactivity of the aromatic system.

The benzyloxy functional group adds an additional dimension of synthetic utility to this molecule. Benzyl ethers are widely recognized as protecting groups for hydroxyl functionalities and can be selectively removed under appropriate conditions to reveal the free phenol. This protection strategy is particularly valuable in multistep synthetic sequences where selective manipulation of functional groups is required.

Position of this compound in Contemporary Research

Contemporary research involving this compound reflects the compound's position at the intersection of several important areas of synthetic organic chemistry. The molecule serves as both a representative example of advanced organofluorine compounds and a practical synthetic intermediate for accessing more complex molecular architectures. Current research applications span multiple domains, including methodology development, pharmaceutical chemistry, and materials science.

The compound's utility in cross-coupling reactions has positioned it as a valuable substrate for investigating new catalytic methodologies. Recent developments in metallaphotoredox catalysis have demonstrated the potential for using organobromides as coupling partners in perfluoroalkylation reactions. These transformations proceed via silyl-radical-mediated halogen atom abstraction pathways, enabling perfluoroalkylation of a broad range of organobromides with variable steric and electronic demands. The demonstration of these methodologies through late-stage functionalization of drug analogues highlights the practical significance of such compounds in pharmaceutical research.

The integration of multiple functional groups within a single molecular framework, as exemplified by this compound, reflects contemporary trends toward molecular complexity and functional group density. Modern synthetic strategies increasingly focus on the efficient construction of molecules containing multiple reactive sites that can be selectively modified to access diverse molecular libraries. This approach is particularly valuable in drug discovery programs where structure-activity relationships must be systematically explored.

Table 4: Contemporary Research Applications of this compound

| Research Area | Application Type | Synthetic Role | Significance |

|---|---|---|---|

| Methodology Development | Cross-coupling substrate | Model compound for new reactions | Enables method validation |

| Pharmaceutical Chemistry | Building block | Intermediate for drug-like molecules | Provides access to bioactive compounds |

| Materials Science | Synthetic precursor | Component for functional materials | Contributes unique properties |

| Organofluorine Chemistry | Representative example | Demonstrates synthetic capabilities | Advances field understanding |

The compound's position in contemporary research is further enhanced by its availability through multiple commercial sources, with various suppliers offering high-purity material suitable for research applications. This commercial accessibility has facilitated its adoption in research laboratories worldwide, contributing to its role in advancing synthetic methodology and applications.

Current research trends in organofluorine chemistry continue to emphasize the development of more efficient and environmentally friendly synthetic methods. The ongoing development of electrophilic trifluoromethylating reagents, including shelf-stable variants, represents one such trend. These reagents, exemplified by S-(trifluoromethyl)dibenzothiophenium salts, offer alternatives to traditional trifluoromethylation methods and may find application in the synthesis of compounds related to this compound.

The synthetic versatility of this compound positions it as a valuable platform for accessing diverse molecular architectures through selective functional group manipulations. The orthogonal reactivity of its constituent functional groups enables sequential transformations that can lead to libraries of related compounds with systematically varied structural features. This capability is particularly valuable in structure-activity relationship studies where subtle structural modifications can dramatically impact biological or physical properties.

属性

IUPAC Name |

1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXYWYPMKGUGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624183 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678164-30-2 | |

| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Aromatic Precursors

A key step in synthesizing 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is the selective bromination of an appropriately substituted aromatic precursor. Bromination is typically conducted under mild conditions to avoid over-bromination or side reactions.

Reagents and Conditions: Bromination can be achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acidic media such as sulfuric acid, trifluoroacetic acid, or their mixtures. The reaction temperature is maintained between 0°C and 5°C to ensure regioselectivity and minimize side reactions.

Mechanism: The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the aromatic ring at the position ortho or para to activating groups, influenced by the trifluoromethyl and benzyloxy substituents.

Example: In a patent process, bromination of a 4-benzyloxy-2-(trifluoromethyl)benzene derivative at 0–5°C with NBS in trifluoroacetic acid yields the corresponding 1-bromo derivative with high selectivity.

Etherification to Introduce the Benzyloxy Group

The benzyloxy substituent is introduced via etherification of a hydroxy-substituted aromatic intermediate.

Typical Method: The reaction of 4-bromobenzyl chloride with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate is a common route. The reaction is carried out under reflux in solvents like toluene or dimethylformamide (DMF).

Catalysis and Conditions: Iron(II/III) chloride catalysis in propylene carbonate solvent has been reported to facilitate O-alkylation efficiently at moderate temperatures (~80°C) over 12 hours, yielding up to 53% isolated product.

Purification: The product is purified by recrystallization or column chromatography to achieve high purity.

Suzuki-Miyaura Coupling for Functional Group Installation

For large-scale or alternative synthetic routes, Suzuki coupling reactions are employed to install aryl substituents.

Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts with phosphine ligands are used.

Bases: Sodium methylate, potassium carbonate, cesium carbonate, or potassium tert-butoxide serve as bases.

Conditions: Reactions are typically conducted at temperatures around 10°C to moderate heat, depending on substrate reactivity.

Application: This method allows the coupling of a brominated aromatic intermediate with boronic acid derivatives to form the desired substituted benzene ring.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide, trifluoroacetic acid | 0 to 5 | High | Selective bromination at aromatic position |

| Etherification | 4-Bromobenzyl chloride, 2-(benzyloxy)ethanol, K2CO3 | Reflux (~110) | ~53 | FeCl2/FeCl3 catalyst in propylene carbonate improves yield |

| Suzuki Coupling | Pd catalyst, aryl boronic acid, base (K2CO3) | 10 to 80 | Variable | Enables installation of aryl substituents |

Temperature Control: Maintaining low temperatures during bromination (0–5°C) is critical to avoid polybromination and to achieve regioselectivity, especially in the presence of electron-withdrawing trifluoromethyl groups.

Catalyst Selection: Iron chloride catalysts offer an eco-friendly alternative for etherification, providing moderate yields under mild conditions. The choice of solvent, such as propylene carbonate, enhances reaction efficiency due to its polarity and recyclability.

Reaction Scale: The described methods are adaptable for both laboratory and industrial scales. Continuous flow processes and in situ bromination have been reported to improve yield and purity for large-scale production.

Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and side products, ensuring high purity of the final compound.

The preparation of this compound involves a combination of selective bromination, etherification, and coupling reactions. Bromination under controlled acidic conditions with NBS or related reagents at low temperatures ensures regioselectivity. Etherification using 4-bromobenzyl chloride and benzyloxy ethanol in the presence of bases and iron catalysts provides the benzyloxy substituent efficiently. Suzuki coupling offers a versatile method for further functionalization. These methods, supported by detailed reaction conditions and catalyst choices, enable the synthesis of this compound with good yields and purity suitable for research and industrial applications.

化学反应分析

Types of Reactions

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) in polar solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products

Substitution: Corresponding substituted benzene derivatives.

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol derivatives.

Coupling: Complex aromatic compounds with extended conjugation

科学研究应用

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene has several scientific research applications:

Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Agrochemicals: Employed in the development of novel pesticides and herbicides.

Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties

作用机制

The mechanism of action of 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications but lacks the benzyloxy and bromine functionalities.

1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains both trifluoromethyl and trifluoromethoxy groups, offering different reactivity and applications

Uniqueness

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of the benzyloxy group allows for additional functionalization, while the bromine atom facilitates substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .

生物活性

4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzyloxy group, a bromine atom, and a trifluoromethyl group. The molecular formula is C14H10BrF3O, with a molecular weight of approximately 331.13 g/mol. Although specific biological activities of this compound are not extensively documented, its structural similarities to other compounds suggest potential pharmacological properties.

Structural Characteristics

The compound's structure is likely planar due to the aromatic nature of the benzene ring. The trifluoromethyl group imparts significant electron-withdrawing properties, which can influence the compound's reactivity and interactions with biological targets. This unique arrangement may lead to distinctive reactivity patterns and applications compared to other similar compounds.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene | C14H10BrF3O | Similar bromine and trifluoromethyl groups |

| 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene | C14H10BrF3O | Contains fluorine instead of trifluoromethyl |

| 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | C8H6BrF3O | Lacks benzyloxy group but retains trifluoromethyl |

This table highlights that while this compound has unique features due to its combination of functional groups, similar compounds have been studied for their biological activities, suggesting a pathway for future research.

Case Studies and Research Findings

Recent studies on related compounds indicate several areas where further investigation could be beneficial:

- Antimicrobial Activity : Similar aromatic compounds have been tested for their antimicrobial properties. For instance, certain derivatives exhibited moderate activity against bacteria such as Escherichia coli and fungi like Candida albicans. These findings suggest that this compound may also possess antimicrobial potential that warrants exploration .

- Anticancer Properties : Research on quinazoline derivatives has shown that structural modifications can significantly affect their inhibitory activity against cancer cell lines. The incorporation of electron-withdrawing groups like bromine has been linked to enhanced cytotoxicity against various cancer cells . This indicates that this compound could exhibit similar properties.

- Mechanisms of Action : Understanding the mechanisms through which structurally related compounds exert their effects is crucial. For example, some compounds interact with specific molecular targets leading to apoptosis in cancer cells or inhibition of microbial growth. Investigating how this compound interacts at the molecular level could reveal its therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

A common synthetic approach involves nucleophilic aromatic substitution or coupling reactions. For example, describes synthesizing the compound using 1-bromo-2-(2-methoxyethoxy)ethane under conditions analogous to Reference Example 383, yielding the product with LCMS m/z 746 [M+H]⁺ and HPLC retention time of 1.66 minutes (Condition SMD-TFA05) . Key factors affecting yield include:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may promote side reactions with the trifluoromethyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, improving regioselectivity.

- Catalyst selection : Palladium or copper catalysts may be required for cross-coupling steps involving the bromine substituent.

Q. How can researchers characterize the purity and structural identity of this compound using analytical techniques?

Critical analytical methods include:

- LCMS/HPLC : As reported in , LCMS (m/z 746 [M+H]⁺) confirms molecular weight, while HPLC retention time (1.66 minutes) under standardized conditions (SMD-TFA05) assesses purity .

- X-ray crystallography : provides crystallographic data (monoclinic system, R factor = 0.055) for structural analogs, enabling precise bond angle and packing analysis .

- Physicochemical profiling : Data from , such as XLogP3 (3.7) and topological polar surface area (9.2 Ų), inform solubility and reactivity .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 255.03 g/mol | |

| Molecular Formula | C₈H₆BrF₃O | |

| XLogP3 | 3.7 | |

| HPLC Retention Time | 1.66 minutes (SMD-TFA05) | |

| Crystal System (Analog) | Monoclinic |

Q. What safety precautions are essential when handling this compound?

- Reactivity hazards : The bromine atom and benzyloxy group may undergo unintended nucleophilic substitutions or oxidations. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

- Personal protective equipment (PPE) : Fume hoods, nitrile gloves, and safety goggles are mandatory. highlights storage away from ignition sources due to potential flammability .

- Waste disposal : Follow protocols for halogenated waste, as outlined in ’s reference to "Prudent Practices in the Laboratory" .

Advanced Research Questions

Q. How does the compound’s electrochemical behavior inform its stability under experimental conditions?

Voltammetric studies () reveal pH-dependent oxidation peaks at Eₚ = +1.05 V (pH 3), shifting negatively with increasing pH. This suggests:

- Oxidative instability : The compound degrades under strongly acidic or oxidizing conditions, necessitating pH-neutral reaction environments.

- Electron-withdrawing effects : The trifluoromethyl group stabilizes radical intermediates, altering redox pathways compared to non-fluorinated analogs .

Q. What crystallographic data are available for structural analogs, and how can they guide molecular design?

reports a monoclinic crystal structure for 4-benzyloxy-2-bromo-1-methoxybenzene (R factor = 0.055), with dihedral angles between substituents influencing molecular packing. Researchers can:

- Predict solubility : Planar aromatic systems with bulky substituents (e.g., benzyloxy) reduce crystal lattice energy, enhancing solubility in non-polar solvents.

- Optimize derivatization : Steric hindrance from the trifluoromethyl group may direct electrophilic substitutions to the para position relative to the bromine atom .

Q. How do discrepancies in spectroscopic data between synthesized batches arise, and what strategies resolve them?

- LCMS/HPLC variability : Differences in column chemistry (e.g., C18 vs. phenyl-hexyl) or mobile phase composition (e.g., acetonitrile vs. methanol) can alter retention times. Standardize conditions using ’s SMD-TFA05 protocol .

- NMR anomalies : Residual solvents (e.g., DMSO-d₆) may obscure peaks. Use high-purity deuterated solvents and compare with computational NMR predictions (e.g., B3LYP/6-31G level, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。